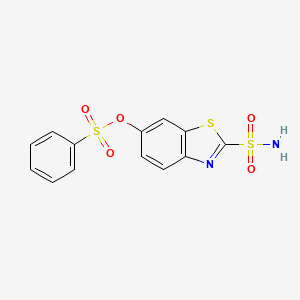
2-Sulfamoyl-1,3-benzothiazol-6-yl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Sulfamoyl-1,3-benzothiazol-6-yl benzenesulfonate is a chemical compound with a complex structure that includes both sulfamoyl and benzenesulfonate groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Sulfamoyl-1,3-benzothiazol-6-yl benzenesulfonate typically involves the reaction of 2-aminobenzenesulfonamide with 2-chlorobenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Sulfamoyl-1,3-benzothiazol-6-yl benzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfinate compounds, and various substituted benzothiazole derivatives.
Scientific Research Applications
2-Sulfamoyl-1,3-benzothiazol-6-yl benzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Sulfamoyl-1,3-benzothiazol-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Sulfamoyl-1,3-benzothiazol-6-yl acetate
- 2-(2-sulfamoyl-1,3-benzothiazol-6-yl)acetic acid
- 2-Sulfamoyl-1,3-benzothiazol-6-yl methoxyacetate
Uniqueness
Compared to similar compounds, 2-Sulfamoyl-1,3-benzothiazol-6-yl benzenesulfonate is unique due to its specific combination of sulfamoyl and benzenesulfonate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
93105-22-7 |
|---|---|
Molecular Formula |
C13H10N2O5S3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2-sulfamoyl-1,3-benzothiazol-6-yl) benzenesulfonate |
InChI |
InChI=1S/C13H10N2O5S3/c14-22(16,17)13-15-11-7-6-9(8-12(11)21-13)20-23(18,19)10-4-2-1-3-5-10/h1-8H,(H2,14,16,17) |
InChI Key |
WHDUKQTVDKQGPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)N=C(S3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















